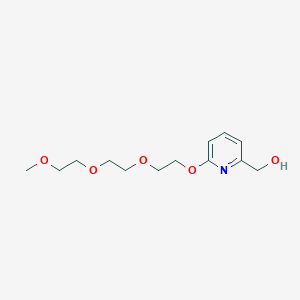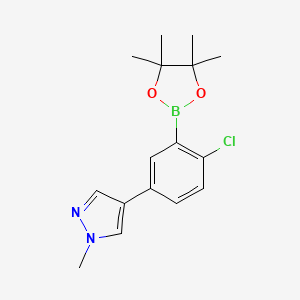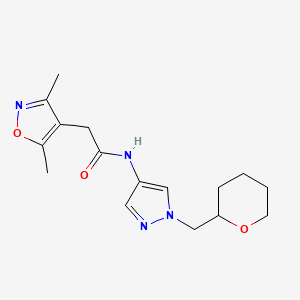![molecular formula C13H25NO4 B2739722 Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate CAS No. 3619-65-6](/img/structure/B2739722.png)
Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate is a chemical compound with the molecular formula C15H29NO4. It is an ester, which is a class of compounds that are derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate includes a total of 39 bonds. There are 16 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 2 esters (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate are not detailed in the literature, esters like this compound are known to participate in a variety of reactions. For example, esters can undergo hydrolysis, reduction, and reactions with Grignard reagents .Applications De Recherche Scientifique
1. Ethylene and its Precursors in Plant Biology
Ethylene, a simple two-carbon atom molecule, significantly affects plant biology. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), showcases the complex roles of these molecules beyond their primary functions. Research suggests that ACC's role in plant biology might be underestimated, as it serves various functions beyond being an ethylene precursor, such as participating in plant growth and stress response mechanisms. This highlights the potential for compounds involved in ethylene synthesis or signaling pathways to have broader applications in enhancing plant growth and resilience (B. V. D. Poel & D. Straeten, 2014).
2. Biodegradation and Environmental Fate
The biodegradation and environmental fate of compounds such as ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied. These investigations reveal how microorganisms can metabolize compounds, affecting their environmental impact and degradation pathways. Such studies can provide a framework for understanding how similar compounds might interact with environmental systems and the potential for bioremediation strategies (S. Thornton et al., 2020).
3. Inhibition of Ethylene Action in Postharvest Biology
Research into inhibitors of ethylene perception, such as 1-methylcyclopropene (1-MCP), has opened new avenues for extending the shelf life and maintaining the quality of fruits and vegetables postharvest. This research area underscores the potential applications of compounds that can modulate ethylene's effects, offering insights into food preservation and agricultural practices (C. Watkins, 2006).
4. Toxicological Reviews and Human Health
Toxicological reviews, such as those for ethyl tertiary-butyl ether (ETBE), provide comprehensive assessments of compound safety, exposure risks, and potential health effects. These reviews are crucial for developing safety guidelines and understanding the human health implications of chemical exposures. They offer a model for evaluating similar compounds' health risks and safety profiles (D. Mcgregor, 2007).
Propriétés
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-propylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-4-9-14(10-7-12(15)17-5-2)11-8-13(16)18-6-3/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRNVMDHXGEKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC(=O)OCC)CCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2739639.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2739641.png)
![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)
![4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2739644.png)


![5-methyl-3-[(4-nitrobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2739647.png)
![(E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide](/img/structure/B2739649.png)




